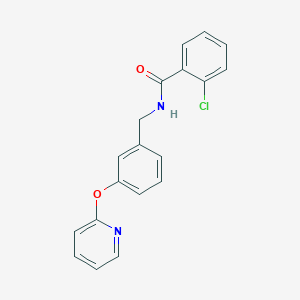
6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione (CCPD) is a heterocyclic compound with potential applications in various fields of research and industry. It has a molecular formula of C10H13ClN2O2 and a molecular weight of 228.68 .
Molecular Structure Analysis
The molecular structure of 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a cyclohexyl group and a chlorine atom .科学的研究の応用
Molecular Synthesis and Characterization
A related compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, was synthesized through Aldol–Michael addition reactions. The molecular structure was confirmed by spectroscopic methods and X-ray crystallography, demonstrating the compound's potential in molecular synthesis research (Barakat et al., 2016).
Cocrystallization Studies
Research into cocrystallization of 6-chlorouracil, a compound similar to 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione, with various triazine and pyrimidine derivatives has been conducted. These studies are crucial for understanding intermolecular interactions like hydrogen and halogen bonds in crystal engineering (Gerhardt & Egert, 2015).
Synthesis of Thietanyl-Substituted Derivatives
Thietanyl-substituted pyrimidine-2,4(1H,3H)-diones were synthesized, involving alkylation reactions with 2-chloromethylthiirane. This research provides insights into the synthesis of modified pyrimidine derivatives, which can be significant in developing new compounds with potential applications in various fields (Kataev et al., 2013).
Photoreaction Studies
Studies on the acid-catalyzed photoreaction of 6-chloro-1,3-dimethyluracil, a compound structurally related to 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione, have shown the formation of novel cycloadducts. These studies are crucial for understanding the photochemical behavior of pyrimidine derivatives (Ohkura et al., 1997).
Chemical Reactivity and Structural Analysis
Research on the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane has contributed to understanding the chemical reactivity and structural properties of pyrimidine derivatives. These studies aid in the development of new synthetic routes and understanding structural behaviors of similar compounds (Kataev et al., 2018).
Safety and Hazards
特性
IUPAC Name |
6-chloro-3-cyclohexyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c11-8-6-9(14)13(10(15)12-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVKETRQSFONJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2371607.png)

![5-((2,5-dimethylbenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2371610.png)
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2371611.png)

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2371615.png)
![(3Ar,6aR)-5-methylsulfonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2371617.png)

![3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2371622.png)

![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2371625.png)